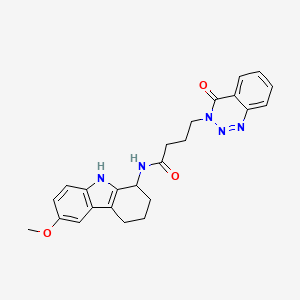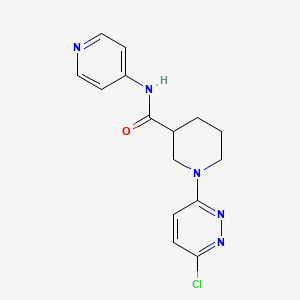![molecular formula C20H12ClNO3 B12161454 (4Z)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12161454.png)
(4Z)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4Z)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a dehydrating agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an α-haloketone and an amide.
Final Coupling: The final step involves coupling the furan and oxazole intermediates through a Wittig reaction, which forms the (4Z)-methylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or aluminum chloride (AlCl₃) for electrophilic substitution are common.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Oxazolines and reduced oxazole derivatives.
Substitution: Various substituted chlorophenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the chlorophenyl group can enhance binding affinity to biological targets.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure is conducive to modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[[5-(2-bromophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
- (4Z)-4-[[5-(2-methylphenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
- (4Z)-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4Z)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design or materials science.
By comparing it with similar compounds, researchers can identify subtle differences in reactivity and biological activity, which can inform the design of new compounds with optimized properties.
Properties
Molecular Formula |
C20H12ClNO3 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(4Z)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H12ClNO3/c21-16-9-5-4-8-15(16)18-11-10-14(24-18)12-17-20(23)25-19(22-17)13-6-2-1-3-7-13/h1-12H/b17-12- |
InChI Key |
GKYYFQIATFDWIR-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chloro-2-methyl-phenoxy)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol](/img/structure/B12161373.png)
![methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate](/img/structure/B12161375.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12161382.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide](/img/structure/B12161383.png)
![(5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12161392.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide](/img/structure/B12161393.png)
![4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161395.png)
![1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol](/img/structure/B12161396.png)

![2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B12161411.png)

![7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B12161422.png)

![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12161428.png)
